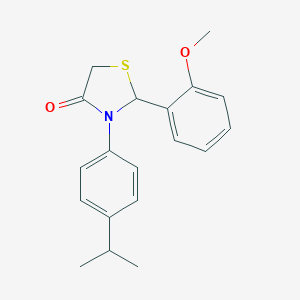![molecular formula C22H18ClN3O3 B277773 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B277773.png)
2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors, which can lead to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of many diseases. It has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also has a variety of biological activities, which can make it useful for studying a wide range of diseases and conditions. However, one limitation of using 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A. One area of research could be the development of more efficient synthesis methods that could allow for the production of larger quantities of the compound. Another area of research could be the identification of additional biological activities of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A, which could lead to the development of new treatments for a variety of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A, which could lead to the development of more targeted therapies.
Métodos De Síntesis
2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide A is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The synthesis method is complex and involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring system and the introduction of the chlorophenoxy and methyl groups. The final product is obtained through purification and isolation techniques.
Propiedades
Fórmula molecular |
C22H18ClN3O3 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-22(2,29-17-11-7-15(23)8-12-17)21(27)25-16-9-5-14(6-10-16)20-26-19-18(28-20)4-3-13-24-19/h3-13H,1-2H3,(H,25,27) |
Clave InChI |
KINHZQQPJLFNGR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=CC=C(C=C4)Cl |
SMILES canónico |
CC(C)(C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



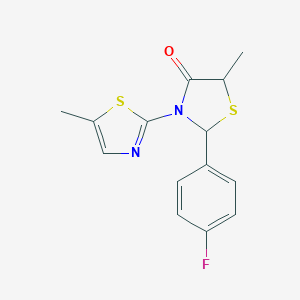


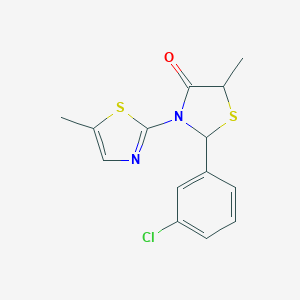

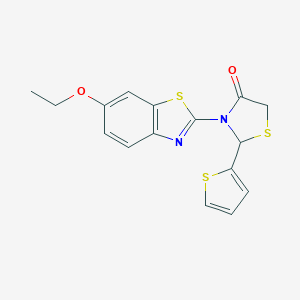
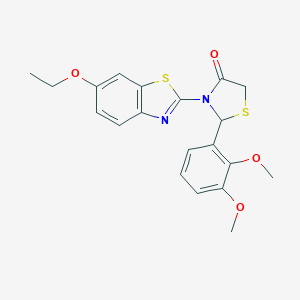

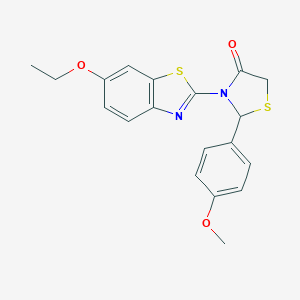
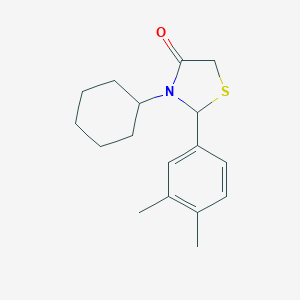
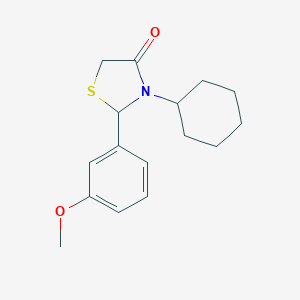
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
